molecular formula C23H39NO4 B12441746 2-(2,2-Dicyclohexylethyl)piperidine maleate CAS No. 10118-35-1

2-(2,2-Dicyclohexylethyl)piperidine maleate

Cat. No.: B12441746
CAS No.: 10118-35-1
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, rhodium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2-Dicyclohexylethyl)piperidine maleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dicyclohexylethyl)piperidine maleate involves the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase (CPT-1 and CPT-2). This inhibition causes a shift in myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, thereby increasing myocardial efficiency .

Comparison with Similar Compounds

2-(2,2-Dicyclohexylethyl)piperidine maleate is unique in its specific inhibition of carnitine palmitoyltransferase and its application in treating angina. Similar compounds include:

These compounds share some similarities in their applications but differ in their specific mechanisms of action and molecular targets.

Properties

IUPAC Name

but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZOTSLZMQDFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275714
Record name But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10118-35-1
Record name But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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